molecular formula C7H7ClF4N2 B15317028 4-(Aminomethyl)-2,3,5,6-tetrafluoroanilinehydrochloride

4-(Aminomethyl)-2,3,5,6-tetrafluoroanilinehydrochloride

Cat. No.: B15317028
M. Wt: 230.59 g/mol
InChI Key: ZYRVATAUYMECLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-2,3,5,6-tetrafluoroanilinehydrochloride is a chemical compound characterized by the presence of an aminomethyl group attached to a tetrafluoroaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2,3,5,6-tetrafluoroanilinehydrochloride typically involves the following steps:

  • Fluorination: The starting material, aniline, undergoes a fluorination process to introduce fluorine atoms at the 2, 3, 5, and 6 positions, resulting in tetrafluoroaniline.

  • Aminomethylation: The tetrafluoroaniline is then subjected to aminomethylation, where an aminomethyl group is introduced to the 4-position.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The process is optimized to minimize by-products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-2,3,5,6-tetrafluoroanilinehydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group, if present.

  • Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

  • Substitution: Nucleophiles and electrophiles are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Amines or other reduced forms.

  • Substitution Products: Derivatives with different substituents at the fluorine positions.

Scientific Research Applications

4-(Aminomethyl)-2,3,5,6-tetrafluoroanilinehydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the interaction of fluorinated molecules with biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2,3,5,6-tetrafluoroanilinehydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's stability and reactivity, making it suitable for various applications. The aminomethyl group provides a site for further chemical modifications, allowing for the creation of diverse derivatives.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic acid: Similar in structure but lacks the fluorine atoms.

  • 4-(Aminomethyl)pyridine: Another compound with an aminomethyl group but different aromatic ring structure.

Uniqueness: 4-(Aminomethyl)-2,3,5,6-tetrafluoroanilinehydrochloride is unique due to its combination of fluorine atoms and the aminomethyl group, which provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.59 g/mol

IUPAC Name

4-(aminomethyl)-2,3,5,6-tetrafluoroaniline;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-3-2(1-12)4(9)6(11)7(13)5(3)10;/h1,12-13H2;1H

InChI Key

ZYRVATAUYMECLB-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)N)F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.